6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-
Description
Synthesis Analysis
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-based compounds has been explored in recent studies. In one approach, a novel liquid crystal core unit was designed and synthesized in four steps, leading to the creation of three mesogens containing terminal cyano groups . Another study reported the synthesis of six novel phenyl-tolane type liquid crystals using the 5,6-dihydro-4H-cyclopenta[b]thiophene core, which were obtained through Sonogashira coupling reactions in high yields . Additionally, the synthesis of various thiophene/phenylene co-oligomers, including those with a cyclopenta[b]thiophene structure, was achieved using Suzuki coupling reactions or direct dimerization coupling, although these materials presented challenges in solubility and identification .
Molecular Structure Analysis
The molecular structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-based mesogens has been analyzed using density functional theory calculations. These calculations suggest that the combination of thiophene and cyclopentane increases the height/width ratio and linearity of the mesogens, which can stabilize the liquid crystal phase . The calculated energy minimum structures of the new mesogens showed improved linearity and an increased molecular length/width ratio, which is beneficial for the formation of the nematic phase .
Chemical Reactions Analysis
The core unit of 5,6-dihydro-4H-cyclopenta[b]thiophene has been incorporated into various chemical structures to enhance the properties of liquid crystals. The introduction of this core unit has been shown to benefit the formation of the nematic phase in liquid crystals . The Sonogashira coupling reactions used in the synthesis of phenyl-tolane type liquid crystals are a key example of the chemical reactions employed to incorporate the cyclopenta[b]thiophene core into more complex molecules .
Physical and Chemical Properties Analysis
The physical properties of liquid crystals containing the 5,6-dihydro-4H-cyclopenta[b]thiophene core have been extensively studied. These mesogens exhibit high birefringence (Δn) and large dielectric anisotropy (Δε), which are desirable characteristics for liquid crystal applications . The introduction of the cyclopenta[b]thiophene core has been shown to expand the mesophase range and increase the birefringence and dielectric anisotropy of phenyl-tolane type liquid crystals . The correlation between the microscopic molecular structure and macroscopic physical properties has been highlighted, with the calculated polarizability (α) and dipole moment (μ) of the compounds aligning with the measured values of birefringence and dielectric anisotropy .
properties
IUPAC Name |
2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-10-8-13-14(9-10)16-11(2)15(13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVKVNLLSSVQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)SC(=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476549 | |
Record name | 6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl- | |
CAS RN |
345306-43-6 | |
Record name | 6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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